Valerenal

Descripción general

Descripción

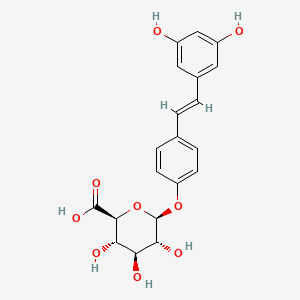

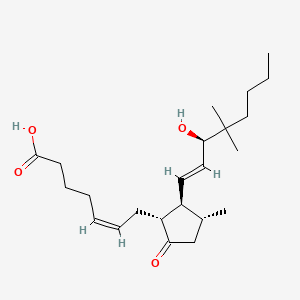

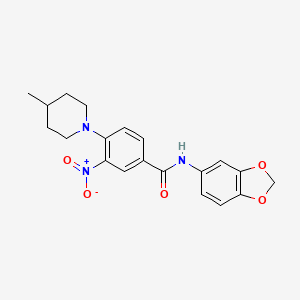

Valerenal belongs to the class of organic compounds known as sesquiterpenoids . These are terpenes with three consecutive isoprene units . Valerenal is a common ingredient in products promoted as mild sedatives and sleep aids for nervous tension and insomnia .

Synthesis Analysis

The identification of valerenic acid and its derivatives, which are known as reliable markers in the Valerianaceae family, was achieved using TLC and UV-spectrophotometry methods . Two genes encoding terpene synthases were isolated from a RNA sequencing analysis from roots of Valeriana officinalis, VoTPS1 and VoTPS2 .

Molecular Structure Analysis

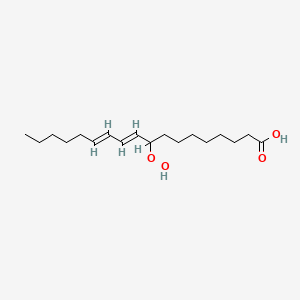

Valerenal has a molecular formula of C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da . It has 3 defined stereocentres .

Chemical Reactions Analysis

Valerenal is a sesquiterpenoid present in the extracts of Valeriana officinalis . Among sesquiterpenes, three ring forms are unique for valerian species, namely: kessane, valerenal, and eleman types .

Physical And Chemical Properties Analysis

Valerenal has a molecular formula of C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da . It has 3 defined stereocentres .

Aplicaciones Científicas De Investigación

GABA(A) Receptors and Anxiolytic Action

Valerenal, a constituent of valerian root extracts, has been identified as a specific binding site on GABA(A) receptors, demonstrating affinity for valerenic acid and valerenol. This interaction enhances the response to GABA at multiple types of GABA(A) receptors. Studies have shown that valerenal exerts anxiolytic activity in vivo, affecting neurons expressing beta3 containing GABA(A) receptors, thus suggesting these neurons as a major cellular substrate for the anxiolytic action of valerian extracts (Benke et al., 2009).

Cognitive Function and Neuroprotection

Valerenal and valerian root extracts have shown potential in improving cognitive functions. Research indicates their capability to enhance memory function, promote cell proliferation, and neuroblast differentiation in aged mice. These effects are also associated with reductions in serum corticosterone levels and lipid peroxidation in the hippocampus (Nam et al., 2013).

Potentiation and Inhibition of GABAA Receptors

Valerenal's interaction with GABAA receptors is both stimulating and inhibiting, depending on concentration and receptor subtype. Its action is subtype-dependent and shows a lower efficiency on channels incorporating alpha(4) subunits. This differential modulation of I(GABA) by valerenal suggests its potential in selectively targeting GABA(A) receptor subtypes (Khom et al., 2007).

Metabolic Engineering for Valerenal Production

Significant efforts have been made to metabolically engineer Escherichia coli to produce valerenal. This involves enhancing the production of valerena-1,10-diene, a precursor to valerenic acid, suggesting the potential for the biosynthesis of novel valerenic acid analogues for therapeutic applications, particularly in treating anxiety disorders (Nybo et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(9-16)8-13-6-4-11(2)14-7-5-12(3)15(13)14/h8-9,11,13-14H,4-7H2,1-3H3/b10-8+/t11-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZWGDPBGWGJNU-MTXIQXFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318686 | |

| Record name | Valerenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valerenal | |

CAS RN |

4176-16-3 | |

| Record name | Valerenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)